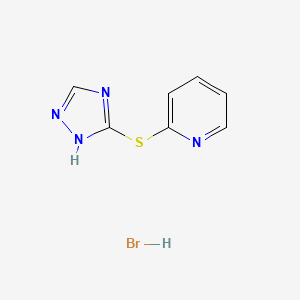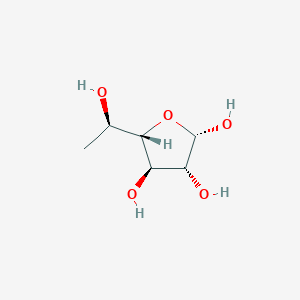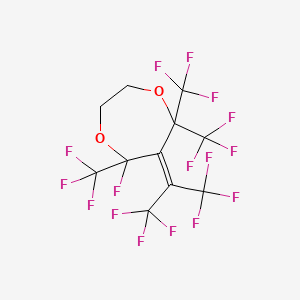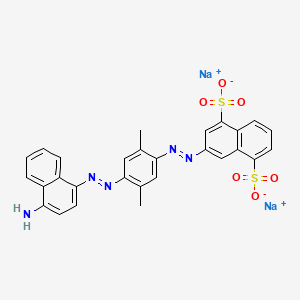
1,5-Pentanediamine, 2-methyl-N,N'-bis(2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- typically involves the reaction of 1,5-pentanediamine with 2-methylpropanal under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the imine bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under specific conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Mécanisme D'action
The mechanism of action of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s imine groups allow it to act as a ligand, facilitating coordination with metals and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpentane-1,5-diamine: Similar in structure but lacks the imine groups.
1,5-Diamino-2-methylpentane: Another related compound with different functional groups.
2-Methyl-1,5-pentanediamine: Shares the pentanediamine backbone but differs in substituents.
Uniqueness
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is unique due to its imine groups, which provide distinct reactivity and coordination properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
Propriétés
Numéro CAS |
164002-60-2 |
|---|---|
Formule moléculaire |
C14H28N2 |
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
2-methyl-N-[4-methyl-5-(2-methylpropylideneamino)pentyl]propan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-12(2)9-15-8-6-7-14(5)11-16-10-13(3)4/h9-10,12-14H,6-8,11H2,1-5H3 |
Clé InChI |
CULMXDVDAHOHLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=NCCCC(C)CN=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


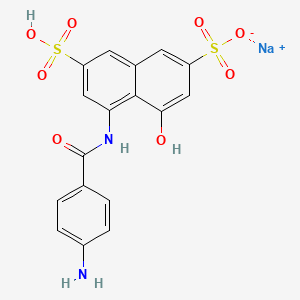
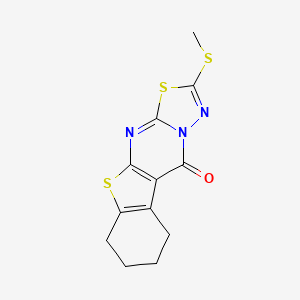

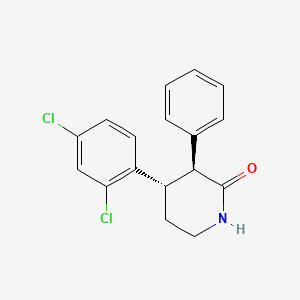

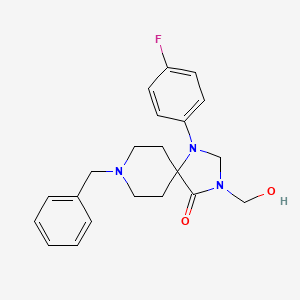
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
